molecular formula C8H11N3O5 B13534149 4-((tert-Butoxycarbonyl)amino)-1,2,5-oxadiazole-3-carboxylic acid

4-((tert-Butoxycarbonyl)amino)-1,2,5-oxadiazole-3-carboxylic acid

Cat. No.: B13534149
M. Wt: 229.19 g/mol
InChI Key: MFOHDZVJMCQOEX-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)amino)-1,2,5-oxadiazole-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with an oxadiazole ring and a carboxylic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)-1,2,5-oxadiazole-3-carboxylic acid typically involves the protection of an amino group with a Boc group, followed by the formation of the oxadiazole ring. One common method involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The oxadiazole ring can be formed through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-1,2,5-oxadiazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, while oxidation and reduction reactions can lead to various modified oxadiazole derivatives .

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical pathways. The oxadiazole ring is known for its stability and ability to interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((tert-Butoxycarbonyl)amino)-1,2,5-oxadiazole-3-carboxylic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C8H11N3O5

Molecular Weight

229.19 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,5-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H11N3O5/c1-8(2,3)15-7(14)9-5-4(6(12)13)10-16-11-5/h1-3H3,(H,12,13)(H,9,11,14)

InChI Key

MFOHDZVJMCQOEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NON=C1C(=O)O

Origin of Product

United States

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